molecular formula C5H2BrFIN B2596424 2-Bromo-4-fluoro-5-iodopyridine CAS No. 1807008-60-1

2-Bromo-4-fluoro-5-iodopyridine

Cat. No.: B2596424
CAS No.: 1807008-60-1
M. Wt: 301.885
InChI Key: NOGDRIPSIQBDEN-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-iodopyridine is a dihalogenated pyridine with a bromine, a fluorine, and an iodine at the 2-, 4-, and 5-positions respectively . It has a molecular weight of 301.88 .


Synthesis Analysis

This compound can be synthesized from 2-bromo-5-iodopyridine . It can also be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrFIN .


Chemical Reactions Analysis

This compound can undergo site-selective Suzuki–Miyaura coupling of heteroaryl halides . It can also react with bis(tributyltin) through Stille coupling to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 301.88 .

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

2-Bromo-4-fluoro-5-iodopyridine serves as a potent halogen-rich intermediate in the synthesis of pentasubstituted pyridines. Researchers have leveraged its unique halogen composition to develop simple syntheses of complex pyridines, which are highly valuable in medicinal chemistry due to their potential as building blocks. This advancement allows for the generation of a variety of pentasubstituted pyridines with functionalities that can be further manipulated chemically, demonstrating the compound's versatility and utility in the creation of novel chemical entities (Wu et al., 2022).

Structural Manifold Creation

The compound has been implicated in the creation of structural manifolds, illustrating its role in the synthesis and modification of pyridines. Its ability to undergo transformations into various halopyridines and subsequently into pyridinecarboxylic acids and iodopyridines highlights its significance in organic synthesis. These transformations are critical in the manufacturing processes of industrial pesticides and provide a pathway for the development of diverse pyridine-based compounds with potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Pyridines

This compound is a key building block in the synthesis of 2,4-disubstituted pyridines. Through a process known as the "halogen dance," it is transformed into other diaryl pyridines and bipyridines in one-pot reactions. This method underscores the compound's utility in synthesizing complex pyridine derivatives efficiently, which are essential in medicinal chemistry for drug design and development (Duan et al., 2004).

Chemoselective Functionalization

The chemoselective functionalization of related compounds demonstrates the potential for selective reactions at specific positions on the pyridine ring, offering a pathway to selectively modify the this compound molecule itself. This ability to target specific halogens for substitution enables the synthesis of a wide range of functionalized pyridines, facilitating the development of new compounds with tailored properties for various applications, from materials science to pharmaceuticals (Stroup et al., 2007).

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-iodopyridine is primarily through its participation in Suzuki–Miyaura cross-coupling reactions . This reaction is widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .

Safety and Hazards

2-Bromo-4-fluoro-5-iodopyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

2-Bromo-4-fluoro-5-iodopyridine has potential applications in the synthesis of various pharmacologically active agents and advanced materials . It can also be used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

Relevant Papers Several papers have been published on this compound. These include studies on site-selective Suzuki–Miyaura coupling of heteroaryl halides , and the synthesis of fluorinated pyridines .

Properties

IUPAC Name

2-bromo-4-fluoro-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDRIPSIQBDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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